Cas no 96405-62-8 (Goniotriol)

Goniotriol structure
Goniotriol structure
Nome do Produto:Goniotriol
N.o CAS:96405-62-8
MF:C13H14O5
MW:250.247264385223
CID:807237
PubChem ID:125950

Goniotriol Propriedades químicas e físicas

Nomes e Identificadores

    • D-xylo-Hept-2-enonicacid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
    • Goniotriol
    • (+)-Goniotriol
    • (7R)-2,3-Dideoxy-7-C-phenyl-D-xylohept-2-enonic acid delta-lactone
    • [ "" ]
    • (2R,3S)-2-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-3-hydroxy-2,3-dihydropyran-6-one
    • FS-9403
    • CS-0024536
    • 6-(7,8-Dihydro-7,8-dihydroxystyryl)-5,6-dihydro-5-hydroxy-2-pyrone
    • HY-N3969
    • 2H-Pyran-2-one, 6-(1,2-dihydroxy-2-phenylethyl)-5,6-dihydro-5-hydroxy-, (5S-(5alpha,6alpha(1S*,2S*)))-
    • CHEMBL482598
    • DTXSID501317251
    • 96405-62-8
    • AKOS040762825
    • D-xylo-Hept-2-enonic acid, 2,3-dideoxy-7-C-phenyl-, d-lactone, (7R)-
    • (5S,6R)-6-[(1R,2R)-1,2-DIHYDROXY-2-PHENYLETHYL]-5-HYDROXY-5,6-DIHYDROPYRAN-2-ONE
    • (2R,3S)-2-((1R,2R)-1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one
    • DA-53675
    • Inchi: 1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H/t9-,11+,12+,13+/m0/s1
    • Chave InChI: AWCDBKHWVKLXEE-WKSBVSIWSA-N
    • SMILES: [C@@H]([C@@H]1OC(=O)C=C[C@@H]1O)(O)[C@@H](C1C=CC=CC=1)O

Propriedades Computadas

  • Massa Exacta: 250.08412354g/mol
  • Massa monoisotópica: 250.08412354g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 18
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 321
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.4
  • Superfície polar topológica: 87Ų

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.4±0.1 g/cm3
  • Ponto de ebulição: 554.8±50.0 °C at 760 mmHg
  • Ponto de Flash: 218.0±23.6 °C
  • Índice de Refracção: 1.63
  • PSA: 86.99000
  • LogP: -0.07660
  • Pressão de vapor: 0.0±1.6 mmHg at 25°C

Goniotriol Informações de segurança

Goniotriol Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
G766773-5mg
Goniotriol
96405-62-8
5mg
$1866.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
G93260-5mg
Goniotriol
96405-62-8 ,HPLC≥98%
5mg
¥4640.0 2023-09-07
A2B Chem LLC
AI65279-5mg
Goniotriol
96405-62-8 98.0%
5mg
$577.00 2024-07-18
TRC
G766773-1mg
Goniotriol
96405-62-8
1mg
$442.00 2023-05-18
TargetMol Chemicals
TN5657-5 mg
Goniotriol
96405-62-8 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5657-5mg
Goniotriol
96405-62-8
5mg
¥ 3230 2024-07-20
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5657-5 mg
Goniotriol
96405-62-8
5mg
¥4465.00 2022-02-28
TRC
G766773-10mg
Goniotriol
96405-62-8
10mg
$3106.00 2023-05-18
TargetMol Chemicals
TN5657-1 mL * 10 mM (in DMSO)
Goniotriol
96405-62-8 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN5657-1 ml * 10 mm
Goniotriol
96405-62-8
1 ml * 10 mm
¥ 3330 2024-07-20

Goniotriol Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Acetonitrile ;  2 d, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  2 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Stereoselective synthesis of (+)-goniodiol, (+)-goniotriol, (-)-goniofupyrone, and (+)-altholactone using a catalytic asymmetric hetero-Diels-Alder/allylboration approach
Favre, Annaick; Carreaux, Francois; Deligny, Michael; Carboni, Bertrand, European Journal of Organic Chemistry, 2008, (29), 4900-4907

Synthetic Routes 2

Condições de reacção
Referência
Julia-Colonna asymmetric epoxidation of furyl styryl ketone as a route to intermediates to naturally-occurring styryl lactones
Chen, Wei-Ping; Roberts, Stanley M., Journal of the Chemical Society, 1999, (2), 103-105

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Acetic acid Solvents: Water
Referência
Enantiospecific Syntheses of (+)-Goniofufurone, (+)-7-epi-Goniofufurone, (+)-Goniobutenolide A, (-)-Goniobutenolide B, (+)-Goniopypyrone, (+)-Altholactone, (+)-Goniotriol, and (+)-7-Acetylgoniotriol
Shing, Tony K. M.; Tsui, Hon-Chung; Zhou, Zhao-Hui, Journal of Organic Chemistry, 1995, 60(10), 3121-30

Synthetic Routes 4

Condições de reacção
Referência
Concise syntheses of novel styryl lactones, (+)-goniofufurone, (+)-goniopypyrone, (+)-goniotriol, (+)-8-acetylgoniotriol, and (+)-altholactone
Tsubuki, Masayoshi; Kanai, Kazuo; Honda, Toshio, Synlett, 1993, (9), 653-5

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Tetrahydrofuran ,  Water
Referência
Asymmetric total synthesis of (+)-goniotriol and (+)-goniofufurone
Yang, Zhi-cai; Zhou, Wei-shan, Tetrahedron, 1995, 51(5), 1429-36

Synthetic Routes 6

Condições de reacção
Referência
Total synthesis of (-)-goniopypyrone
Zhou, Zhaohui; Shing, Tony K.M., Chinese Journal of Chemistry, 1993, 11(5), 479-80

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 1.5 h, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referência
Stereoselective Total Synthesis of Bioactive Styryllactones (+)-Goniofufurone, (+)7-epi-Goniofufurone, (+)-Goniopypyrone, (+)-Goniotriol, (+)-Altholactone, and (-)-Etharvensin
Prasad, Kavirayani R.; Gholap, Shivajirao L., Journal of Organic Chemistry, 2008, 73(1), 2-11

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Titanium tetrachloride Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
Referência
Synthesis of (+)-goniopypyrone and (+)-goniotriol using Pd-catalyzed carbonylation
Miyazawa, Yuki; Sugimoto, Makoto; Tanaka-Oda, Ayumi; Makabe, Hidefumi, Tetrahedron Letters, 2019, 60(36),

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
Referência
Stereocontrolled syntheses of novel styryl lactones, (+)-goniodiol, (+)-goniotriol, (+)-8-acetylgoniotriol, (+)-goniofufurone, (+)-9-deoxygoniopypyrone, (+)-goniopypyrone, and (+)-altholactone from common intermediates and cytotoxicity of their congeners
Tsubuki, Masayoshi; Kanai, Kazuo; Nagase, Hiromasa; Honda, Toshio, Tetrahedron, 1999, 55(9), 2493-2514

Synthetic Routes 10

Condições de reacção
Referência
Total synthesis of antitumor Goniothalamus styryllactones
Surivet, Jean-Philippe; Vatele, Jean-Michel, Tetrahedron, 1999, 55(45), 13011-13028

Synthetic Routes 11

Condições de reacção
Referência
Stereoselective Syntheses of (+)-Goniotriol, (+)-8-Acetylgoniotriol, (+)-Goniodiol, (+)-9-Deoxygoniopypyrone, (+)-Altholactone, and (-)-Goniofupyrone
Mukai, Chisato; Hirai, Syuichi; Hanaoka, Miyoji, Journal of Organic Chemistry, 1997, 62(19), 6619-6626

Goniotriol Raw materials

Goniotriol Preparation Products

Goniotriol Literatura Relacionada

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(CAS:96405-62-8)Goniotriol
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